2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- 2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14884067
InChI: InChI=1S/C11H7F3N4O/c12-11(13,14)8-5-9(19)18(17-8)10-15-6-3-1-2-4-7(6)16-10/h1-5,17H,(H,15,16)
SMILES:
Molecular Formula: C11H7F3N4O
Molecular Weight: 268.19 g/mol

2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl-

CAS No.:

Cat. No.: VC14884067

Molecular Formula: C11H7F3N4O

Molecular Weight: 268.19 g/mol

* For research use only. Not for human or veterinary use.

2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- -

Specification

Molecular Formula C11H7F3N4O
Molecular Weight 268.19 g/mol
IUPAC Name 2-(1H-benzimidazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C11H7F3N4O/c12-11(13,14)8-5-9(19)18(17-8)10-15-6-3-1-2-4-7(6)16-10/h1-5,17H,(H,15,16)
Standard InChI Key SYFPGDHRXPUBSO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Descriptors

2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- (PubChem CID: 1512273) possesses the molecular formula C₁₁H₇F₃N₄O and a molecular weight of 268.19 g/mol . The IUPAC name, 2-(1H-benzimidazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one, reflects its hybrid structure, combining a pyrazol-3-one ring with a benzimidazole system. Key identifiers include the SMILES string C1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F and the InChIKey SYFPGDHRXPUBSO-UHFFFAOYSA-N .

Tautomerism and Conformational Analysis

Quantum-chemical calculations and spectroscopic studies reveal that the compound exists predominantly in the hydroxyimine tautomeric form, with Z- and E-isomers coexisting in solution . X-ray crystallography confirms intramolecular hydrogen bonding between the pyrazole oxygen and benzimidazole nitrogen, stabilizing the planar conformation . This tautomeric flexibility influences reactivity and binding interactions in biological systems.

PropertyValue
Molecular FormulaC₁₁H₇F₃N₄O
Molecular Weight268.19 g/mol
SMILESC1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F
Tautomeric FormsHydroxyimine (Z/E)
Key Functional GroupsPyrazol-3-one, Benzimidazole, CF₃

Synthesis and Optimization

Regioselective Synthesis Pathways

The synthesis of 2H-Pyrazol-3-ol derivatives typically begins with 1,1,1-trifluoro-4,4-diethoxy-3-buten-2-one as a precursor, undergoing cyclocondensation with hydrazine derivatives under mild acidic conditions . Copper triflate (Cu(OTf)₂) catalyzes the regioselective formation of the pyrazole ring, achieving yields up to 78% at 60°C in ethanol. A one-pot methodology involving sequential treatment with hydrazine and sodium nitrite in acetic acid streamlines the production of 4-hydroxyimino intermediates .

Methylation Strategies

Selective methylation at the N1, N2, or O-positions is achieved using methyl iodide in dimethylformamide (DMF) at 0–5°C, yielding mono- and di-substituted derivatives . For example, N1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol is obtained with 65% efficiency, while harsher conditions (reflux in methanol) produce N1,N2-dimethyl analogs .

Reaction ConditionProductYield
Cu(OTf)₂, EtOH, 60°CPyrazole core formation78%
NaNO₂, CH₃COOH, 25°C4-Hydroxyimino intermediate82%
CH₃I, DMF, 0–5°CN1-Methyl derivative65%

Biological Activities and Mechanisms

Antimicrobial and Antifungal Efficacy

The compound exhibits broad-spectrum activity against Botrytis cinerea (EC₅₀ = 12.4 μM) and Fusarium graminearum (EC₅₀ = 18.7 μM), outperforming fluconazole in mycosis models . The benzimidazole moiety disrupts fungal microtubule assembly, while the trifluoromethyl group enhances membrane permeability .

Analgesic and Anti-Inflammatory Properties

In vivo studies demonstrate 52% reduction in nociceptive response (acetic acid-induced writhing test) at 50 mg/kg, comparable to ibuprofen . Mechanistic studies attribute this effect to cyclooxygenase-2 (COX-2) inhibition and suppression of NF-κB signaling .

ActivityTargetPotency
AntifungalBotrytis cinereaEC₅₀ = 12.4 μM
AnalgesicCOX-252% inhibition
Anticancer (MCF-7)PI3KδIC₅₀ = 9.3 μM

Pharmacological Profiling

Pharmacokinetics and ADMET

The trifluoromethyl group confers logP = 2.1, balancing lipophilicity and aqueous solubility (0.8 mg/mL at pH 7.4). Plasma protein binding is moderate (78%), with a half-life of 3.2 hours in murine models . CYP3A4-mediated oxidation generates inactive metabolites, necessitating structural modifications to improve metabolic stability.

Toxicity Considerations

Acute toxicity studies in rats report an LD₅₀ = 420 mg/kg, with hepatorenal toxicity observed at doses >100 mg/kg/day . Mutagenicity assays (Ames test) are negative, supporting further development with optimized dosing regimens .

Comparative Analysis with Analogues

Compared to 3-trifluoromethyl-1H-pyrazol-5-ol, the benzimidazole fusion enhances PI3Kδ binding affinity by 15-fold . Conversely, replacement of the trifluoromethyl group with chlorine reduces antifungal potency by 40%, underscoring its critical role in bioactivity .

Future Research Directions

  • Prodrug Development: Esterification of the 3-hydroxy group to enhance oral bioavailability.

  • Polypharmacology: Dual-target inhibitors combining PI3Kδ and COX-2 inhibition.

  • Nanoparticle Delivery: Liposomal formulations to mitigate hepatorenal toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator